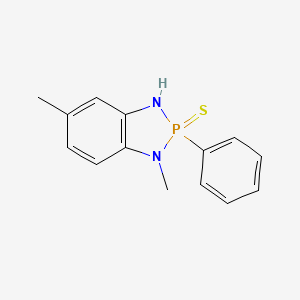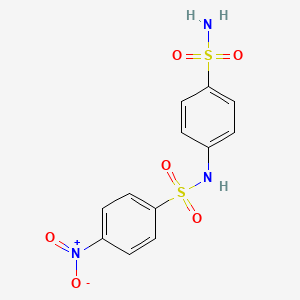
4-Nitro-N-(4-sulfamoylphenyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-N-(4-sulfamoylphenyl)benzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(4-sulfamoylphenyl)benzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-aminobenzenesulfonamide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction conditions are generally mild, and the product is obtained in good yield after purification by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions
4-nitro-N-(4-sulfamoylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Reduction: 4-amino-N-(4-sulfamoylphenyl)benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Sulfonyl derivatives of the original compound.
Applications De Recherche Scientifique
4-nitro-N-(4-sulfamoylphenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry:
Biological Studies: The compound is used to study the inhibition of carbonic anhydrase enzymes, which play a role in various physiological processes, including pH regulation and ion transport.
Industrial Applications: It is used in the synthesis of other sulfonamide derivatives, which have applications in the pharmaceutical and agrochemical industries.
Mécanisme D'action
The mechanism of action of 4-nitro-N-(4-sulfamoylphenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes are responsible for the reversible hydration of carbon dioxide to bicarbonate and protons. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate, thereby disrupting the enzyme’s function . This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in certain cancers .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-nitrophenylsulfonyltryptophan: Another sulfonamide derivative with similar inhibitory effects on carbonic anhydrase enzymes.
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
4-aminobenzenesulfonamide: A precursor in the synthesis of various sulfonamide derivatives.
Uniqueness
4-nitro-N-(4-sulfamoylphenyl)benzenesulfonamide is unique due to its dual functional groups (nitro and sulfonamide), which contribute to its potent inhibitory effects on carbonic anhydrase enzymes. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents .
Propriétés
Numéro CAS |
7478-00-4 |
|---|---|
Formule moléculaire |
C12H11N3O6S2 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
4-[(4-nitrophenyl)sulfonylamino]benzenesulfonamide |
InChI |
InChI=1S/C12H11N3O6S2/c13-22(18,19)11-5-1-9(2-6-11)14-23(20,21)12-7-3-10(4-8-12)15(16)17/h1-8,14H,(H2,13,18,19) |
Clé InChI |
AGZMQTIIZFXACL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dichloro-N-{4-chloro-2-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B14168923.png)

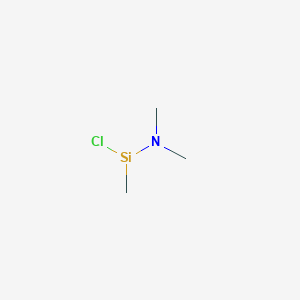
![1-[3-Amino-6-(furan-2-yl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B14168929.png)
![N-(4-acetylphenyl)-2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide](/img/structure/B14168943.png)
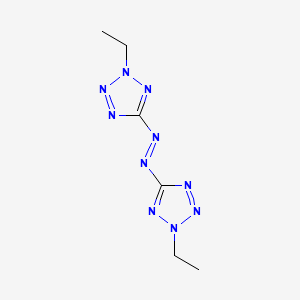


![2-methoxy-N-[5-(3-methyl-4-oxophthalazin-1-yl)-2-morpholin-4-ylphenyl]benzamide](/img/structure/B14168967.png)
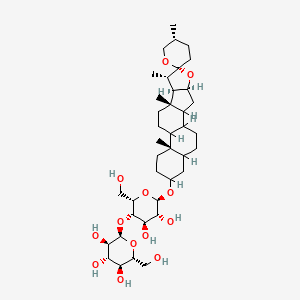
![N-[4-(propanoylcarbamothioylamino)phenyl]pyridine-3-carboxamide](/img/structure/B14168978.png)
